molecular formula C19H20N4O3S B305350 N-(4-methoxyphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-methoxyphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B305350
M. Wt: 384.5 g/mol
InChI Key: BRBZDDZRVJTGPO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to exhibit significant biochemical and physiological effects. Studies have suggested that it may induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-methoxyphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is its potential as a novel anti-cancer agent. However, its limitations include its low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. These include:
1. Further studies to elucidate the mechanism of action of N-(4-methoxyphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Investigation of the potential of N-(4-methoxyphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide as a therapeutic agent for other diseases, such as autoimmune disorders.
4. Development of novel drug delivery systems to improve the solubility and bioavailability of N-(4-methoxyphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
5. Investigation of the potential of N-(4-methoxyphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide as a diagnostic tool for cancer detection.
In conclusion, N-(4-methoxyphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a promising compound that has potential applications in various fields of scientific research. Further studies are needed to fully elucidate its mechanism of action and potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol in the presence of a base to form the final product.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a potential anti-cancer agent. Studies have shown that N-(4-methoxyphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant anti-proliferative activity against various cancer cell lines.

properties

Product Name

N-(4-methoxyphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H20N4O3S/c1-23-17(12-26-16-6-4-3-5-7-16)21-22-19(23)27-13-18(24)20-14-8-10-15(25-2)11-9-14/h3-11H,12-13H2,1-2H3,(H,20,24)

InChI Key

BRBZDDZRVJTGPO-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)COC3=CC=CC=C3

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)COC3=CC=CC=C3

Origin of Product

United States

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